![molecular formula C14H16F3NO B2395491 1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 157338-47-1](/img/structure/B2395491.png)
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
Piperidine derivatives, such as the one you’re asking about, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The crystal structures of similar compounds have been analyzed to investigate the effect of substituents on the structural parameters . All these structures crystallize in monoclinic crystal systems .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in the neurodegenerative cascade of alzheimer’s disease .
Mode of Action
Related compounds have been shown to prevent β-sheet aggregation and fibril formation, which are key processes in the development of alzheimer’s disease .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis, a key pathway in alzheimer’s disease .
Pharmacokinetics
The compound has a molecular weight of 27128, a logP of 35218, and a logD of 35218, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to exert neuroprotective action on sh-sy5y cells towards amyloid-beta and hydrogen peroxide-mediated cell death and oxidative injury by inhibiting reactive oxygen species generation .
Action Environment
The compound’s logp and logd values suggest that it may be lipophilic, which could influence its interaction with biological membranes and its stability in various environments .
Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest in the development and study of piperidine derivatives.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCQYFFPGVUUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345089 |
Source
|
Record name | 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157338-47-1 |
Source
|
Record name | 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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